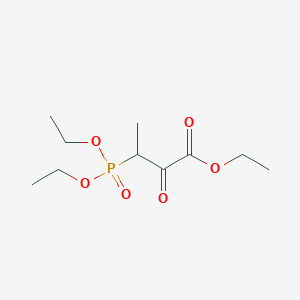![molecular formula C4H6Cl3O4P B14484379 Methyl chloro[(dichlorophosphoryl)methoxy]acetate CAS No. 66298-75-7](/img/structure/B14484379.png)
Methyl chloro[(dichlorophosphoryl)methoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl chloro[(dichlorophosphoryl)methoxy]acetate is an organophosphorus compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a chloroacetate group and a dichlorophosphoryl group, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro[(dichlorophosphoryl)methoxy]acetate typically involves the reaction of methyl chloroacetate with dichlorophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
ClCH2COOCH3+Cl2P(O)Cl→ClCH2COOCH3P(O)Cl2
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl chloro[(dichlorophosphoryl)methoxy]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding acid and dichlorophosphoric acid.
Oxidation and Reduction: The phosphorus center can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used.
Major Products
Nucleophilic substitution: Substituted esters or amides.
Hydrolysis: Chloroacetic acid and dichlorophosphoric acid.
Oxidation and Reduction: Various phosphorus-containing compounds depending on the specific reaction conditions.
Scientific Research Applications
Methyl chloro[(dichlorophosphoryl)methoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: Employed in the study of enzyme inhibition, particularly those involving phosphoryl transfer reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of methyl chloro[(dichlorophosphoryl)methoxy]acetate involves its interaction with nucleophiles, leading to the formation of various substituted products. The phosphorus center in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as a phosphorylating agent.
Comparison with Similar Compounds
Methyl chloro[(dichlorophosphoryl)methoxy]acetate can be compared with other organophosphorus compounds such as:
Dimethyl methylphosphonate: Similar in its use as a flame retardant and plasticizer, but differs in its reactivity and specific applications.
Triethyl phosphate: Used as a solvent and plasticizer, with different physical and chemical properties.
Phosphoryl chloride: A common reagent in organic synthesis, with broader applications but different reactivity patterns.
The uniqueness of this compound lies in its specific structure, which combines the properties of both chloroacetate and dichlorophosphoryl groups, making it a versatile reagent in various chemical transformations.
Properties
CAS No. |
66298-75-7 |
|---|---|
Molecular Formula |
C4H6Cl3O4P |
Molecular Weight |
255.42 g/mol |
IUPAC Name |
methyl 2-chloro-2-(dichlorophosphorylmethoxy)acetate |
InChI |
InChI=1S/C4H6Cl3O4P/c1-10-4(8)3(5)11-2-12(6,7)9/h3H,2H2,1H3 |
InChI Key |
KOUJDEMIKSCCPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(OCP(=O)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


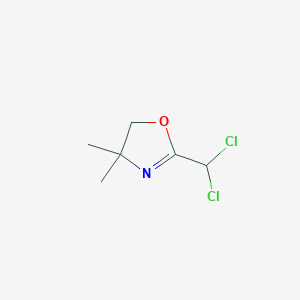
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
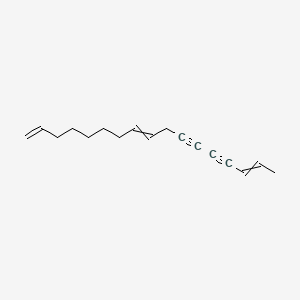
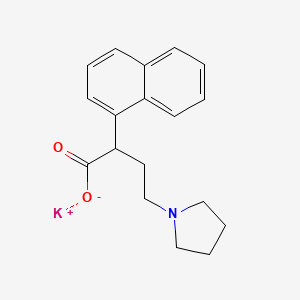
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
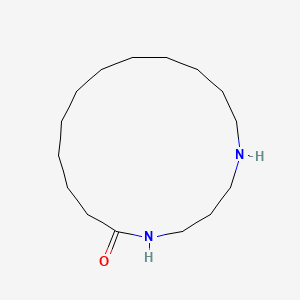

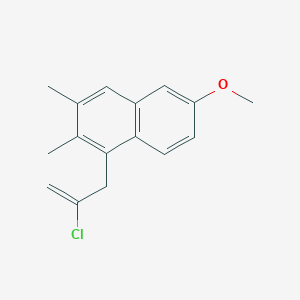
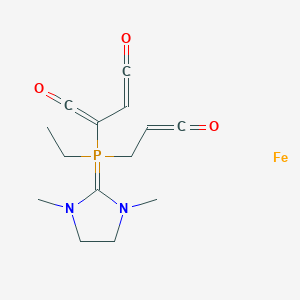
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
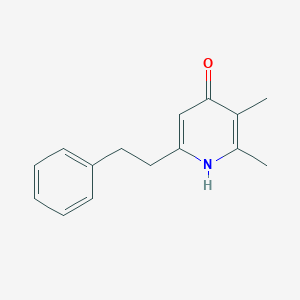
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)

